
N-Methyl-2-nitroaniline
Overview
Description
N-Methyl-2-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to an aniline ring. This compound is known for its distinctive orange to red color and is used in various chemical applications due to its solvatochromic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-2-nitroaniline can be synthesized through several methods. One common method involves the nitration of N-methylaniline. The process typically includes the following steps:
Nitration: N-methylaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to avoid over-nitration.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like iron powder in acidic medium.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-Methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N-Methyl-2-nitrobenzoic acid.
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block in Synthesis
N-Methyl-2-nitroaniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of various nitrogen-containing compounds and derivatives, including dyes and pharmaceuticals. Its nitro group can be reduced to an amine, facilitating further functionalization .
2. Polar Solvent Studies
The compound is employed in determining the polarities of ionic liquids using the Kamlet-Taft empirical polarity scales. This application is crucial for understanding solvent interactions and optimizing reaction conditions in various chemical processes .
Analytical Applications
1. Chromatography and Mass Spectrometry
this compound is used as a reagent in chromatographic techniques to analyze complex mixtures. Its unique chemical properties allow it to serve as a marker or standard in mass spectrometry, enhancing the detection of specific analytes .
2. Spectroscopic Studies
The compound has been extensively studied using various spectroscopic methods, including UV-Vis and IR spectroscopy, to understand its electronic structure and reactivity. These studies provide insights into its behavior under different chemical conditions .
Case Study 1: Synthesis of Nitroaniline Derivatives
A study published in Progress in Physical Organic Chemistry explored the synthesis of various nitroaniline derivatives from this compound. The researchers demonstrated that modifying the nitro group could yield compounds with enhanced biological activity, making them potential candidates for pharmaceutical applications .
Case Study 2: Solvent Polarity Measurement
In a detailed analysis, researchers utilized this compound to assess the polarity of several ionic liquids. The findings indicated that the compound's polarity correlates with its ability to solvate different ionic species, providing valuable data for designing new solvents for chemical reactions .
Mechanism of Action
The mechanism of action of N-Methyl-2-nitroaniline primarily involves its interaction with various molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its ability to undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
2-Nitroaniline: Lacks the methyl group, making it less hydrophobic compared to N-Methyl-2-nitroaniline.
3-Nitroaniline and 4-Nitroaniline: Differ in the position of the nitro group on the aniline ring, affecting their chemical reactivity and applications.
N-Methyl-4-nitroaniline: Similar structure but with the nitro group in the para position, leading to different electronic and steric properties.
Uniqueness: this compound’s unique combination of a nitro group and a methyl group on the aniline ring provides distinct solvatochromic properties and reactivity patterns, making it valuable in various chemical and industrial applications .
Biological Activity
N-Methyl-2-nitroaniline (NMNA) is a nitroaniline compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential toxic effects, supported by various studies and findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of a nitro group () attached to an aniline structure. The nitro group is known to influence the compound's polarity and reactivity, affecting its interactions with biological targets.
Antimicrobial Activity
Research indicates that NMNA exhibits significant antimicrobial properties. A study focusing on various nitroaniline derivatives highlighted NMNA's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) for NMNA was found to be comparable to other well-known antibiotics, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Anti-Inflammatory Effects
The nitro group in NMNA also contributes to its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This activity suggests that NMNA could be beneficial in treating inflammatory conditions .
Toxicological Considerations
While NMNA exhibits beneficial biological activities, it is essential to consider its toxicological profile. Nitro compounds, including NMNA, can undergo metabolic reduction, leading to the formation of potentially harmful metabolites. Studies have demonstrated that NMNA can inhibit anaerobic methanogenic microorganisms, which raises concerns about its environmental impact when used in industrial applications .
Case Study: Environmental Impact
A laboratory-scale study investigated the continuous treatment of NMNA in an anaerobic bioreactor. The results indicated that NMNA was completely removed within 72 hours, primarily through microbial activity. However, the presence of NMNA inhibited the growth of methanogenic microorganisms, highlighting the need for careful management of this compound in waste treatment processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of NMNA is crucial for developing derivatives with enhanced biological activity or reduced toxicity. Modifications to the nitro group or the aniline structure can significantly affect the compound's pharmacological properties. For instance, variations in substituents on the aromatic ring have been linked to changes in antimicrobial potency .
Properties
IUPAC Name |
N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOUJZFFJDYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060608 | |
Record name | Benzenamine, N-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-28-2 | |
Record name | N-Methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-methyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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